1-(3-Aminophenyl)-2-methylcyclopropane-1-carboxylic acid
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Overview
Description
1-(3-Aminophenyl)-2-methylcyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring substituted with a carboxylic acid group and an aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminophenyl)-2-methylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method includes the reaction of 3-nitrophenylacetonitrile with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring. Subsequent reduction of the nitro group to an amino group and hydrolysis of the nitrile to a carboxylic acid yields the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for the cyclopropanation step and efficient catalytic systems for the reduction and hydrolysis steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminophenyl)-2-methylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 1-(3-Nitrophenyl)-2-methylcyclopropane-1-carboxylic acid.
Reduction: 1-(3-Aminophenyl)-2-methylcyclopropane-1-methanol.
Substitution: Derivatives with different substituents on the phenyl ring.
Scientific Research Applications
1-(3-Aminophenyl)-2-methylcyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties
Mechanism of Action
The mechanism of action of 1-(3-Aminophenyl)-2-methylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 1-(4-Aminophenyl)-2-methylcyclopropane-1-carboxylic acid
- 1-(3-Aminophenyl)-2-ethylcyclopropane-1-carboxylic acid
- 1-(3-Aminophenyl)-2-methylcyclopropane-1-acetic acid
Uniqueness: 1-(3-Aminophenyl)-2-methylcyclopropane-1-carboxylic acid is unique due to the specific positioning of the amino and carboxylic acid groups on the cyclopropane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H13NO2 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(3-aminophenyl)-2-methylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-7-6-11(7,10(13)14)8-3-2-4-9(12)5-8/h2-5,7H,6,12H2,1H3,(H,13,14) |
InChI Key |
NSDKRLQMROZCBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1(C2=CC(=CC=C2)N)C(=O)O |
Origin of Product |
United States |
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